molecular formula C16H13NO2 B2823794 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde CAS No. 338416-80-1

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

Cat. No.: B2823794
CAS No.: 338416-80-1
M. Wt: 251.285
InChI Key: QGCSITWXJMWQDS-UHFFFAOYSA-N
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Description

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic compound with the molecular formula C16H13NO2 It is a derivative of indole, a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and their roles in cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-methyl-2-phenoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCSITWXJMWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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